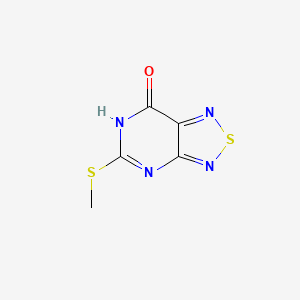
2-Methylthio-6-hydroxy-8-thiapurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylthio-6-hydroxy-8-thiapurine is a useful research compound. Its molecular formula is C5H4N4OS2 and its molecular weight is 200.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Immunosuppressive Therapy
Thiopurines are widely employed in treating autoimmune conditions such as:
- Inflammatory Bowel Disease (IBD) : Studies indicate that thiopurines like azathioprine and 6-mercaptopurine are effective for maintaining remission in IBD patients. A study highlighted that therapeutic drug monitoring of 6-TGN levels can optimize treatment outcomes by identifying non-compliance or underdosing .
- Rheumatoid Arthritis : The compound has shown efficacy in managing symptoms and reducing flares in rheumatoid arthritis patients.
Oncology
In oncology, thiopurines are used as part of combination chemotherapy regimens for:
- Acute Lymphoblastic Leukemia (ALL) : Research indicates that incorporating thiopurines can improve treatment responses .
- Chronic Myeloid Leukemia (CML) : Their role in targeting leukemic cells has been documented, particularly in cases resistant to standard treatments .
Safety and Efficacy
While 2-Methylthio-6-hydroxy-8-thiapurine is effective, it is associated with several adverse effects:
- Hematotoxicity : A significant concern is the risk of leukopenia and hepatotoxicity, necessitating careful monitoring during treatment .
- Pharmacogenetic Variability : Individual responses to thiopurines can vary based on genetic factors affecting drug metabolism, emphasizing the need for personalized medicine approaches .
Case Study: IBD Patients
A retrospective study involving 140 IBD patients evaluated xanthine oxidase activity and its correlation with thiopurine-induced adverse effects. The findings suggested that monitoring xanthine oxidase levels could help predict adverse reactions to thiopurines .
| Parameter | Result |
|---|---|
| Total Patients | 140 |
| Adverse Effects (AEs) | 41 patients (29.3%) |
| Most Common AE | Leukopenia (18.6%) |
Case Study: Cancer Treatment
In a clinical trial for ALL, the incorporation of thiopurines resulted in improved remission rates compared to historical controls, demonstrating their critical role in modern chemotherapy regimens .
Propriétés
Numéro CAS |
62700-64-5 |
|---|---|
Formule moléculaire |
C5H4N4OS2 |
Poids moléculaire |
200.2 |
Nom IUPAC |
5-methylsulfanyl-6H-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C5H4N4OS2/c1-11-5-6-3-2(4(10)7-5)8-12-9-3/h1H3,(H,6,7,9,10) |
Clé InChI |
PQYLAQPTPAGWLC-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=NSN=C2C(=O)N1 |
SMILES canonique |
CSC1=NC2=NSN=C2C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















